3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine
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Overview
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine is a heterocyclic compound that contains both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine typically involves the condensation of pyridine derivatives with pyrrole derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A related compound with a similar pyridine-pyrrole structure.
2-(3-Pyridyl)-1-pyrroline: Another compound with a pyridine and pyrrole ring system.
Uniqueness
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine is unique due to its specific substitution pattern and the presence of a phenoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2 |
InChI Key |
FSDNGOZGMWUWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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